molecular formula C9H7FN2O4S B2854839 6-Fluorosulfonyloxy-3-methyl-4-oxoquinazoline CAS No. 2411299-91-5

6-Fluorosulfonyloxy-3-methyl-4-oxoquinazoline

Cat. No. B2854839
CAS RN: 2411299-91-5
M. Wt: 258.22
InChI Key: HTXGHSXXNQSONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods. One common approach is the Niementowski reaction , where anthranilic acid reacts with amide to yield 4-oxo-3,4-dihydroquinazolines . Additionally, other synthetic routes, such as the Eguchi-aza Wittig approach and the Mazurkiewicz–Ganesan approach , have been explored .


Chemical Reactions Analysis

Quinazoline derivatives exhibit diverse chemical reactivity. For instance, they can undergo substitution reactions, cyclizations, and oxidative processes. The presence of the fluorosulfonyloxy group may influence their reactivity, leading to potential applications in drug discovery and materials science .


Physical And Chemical Properties Analysis

  • Chemical Properties : Quinazoline derivatives exhibit a broad spectrum of activities, including antifungal, anticancer, anti-inflammatory, antibacterial, and antioxidant effects .

properties

IUPAC Name

6-fluorosulfonyloxy-3-methyl-4-oxoquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O4S/c1-12-5-11-8-3-2-6(16-17(10,14)15)4-7(8)9(12)13/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXGHSXXNQSONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorosulfonyloxy-3-methyl-4-oxoquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.